molecular formula C9H9FINO B8170398 2-fluoro-6-iodo-N,N-dimethylbenzamide

2-fluoro-6-iodo-N,N-dimethylbenzamide

Cat. No.: B8170398
M. Wt: 293.08 g/mol
InChI Key: CJCBGFDTCIMGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-iodo-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the second position and an iodine atom at the sixth position on the benzene ring, along with a dimethylamino group attached to the amide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-6-iodo-N,N-dimethylbenzamide typically involves a multi-step process:

  • Halogenation: : The introduction of the fluorine and iodine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, fluorination can be carried out using fluorine gas or a fluorinating agent such as N-fluorobenzenesulfonimide, while iodination can be performed using iodine or an iodine-containing reagent like iodine monochloride.

  • Amidation: : The formation of the amide bond involves the reaction of a suitable benzoyl chloride derivative with dimethylamine. This step can be facilitated by using a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (fluorine and iodine) on the benzene ring can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as the Suzuki-Miyaura or Heck reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, along with bases like potassium carbonate and solvents such as dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-6-iodo-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme activity or protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-fluoro-6-iodo-N,N-dimethylbenzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-N,N-dimethylbenzamide: Lacks the iodine atom, which may result in different reactivity and applications.

    6-Iodo-N,N-dimethylbenzamide: Lacks the fluorine atom, potentially affecting its chemical properties and biological activity.

    2-Chloro-6-iodo-N,N-dimethylbenzamide: Substitutes chlorine for fluorine, which can alter its reactivity and interactions.

Uniqueness

2-Fluoro-6-iodo-N,N-dimethylbenzamide is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents can confer distinct chemical properties, such as increased reactivity in substitution and coupling reactions, as well as potential biological activity.

Properties

IUPAC Name

2-fluoro-6-iodo-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FINO/c1-12(2)9(13)8-6(10)4-3-5-7(8)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCBGFDTCIMGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC=C1I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Fluoro-6-iodobenzoylchloride 1.0 mL, 6.9 mmol was added dropwise to a solution of dimethylamine in THF (2.0 M 7.0 mL, 10 mmol). The reaction mixture was stirred for 16 h and then transferred into water. The resulting suspension was collected by filtration and dried to afford the title compound as a pale yellow solid. The product was used in the next reaction step without further purification. mp 86-89° C.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.